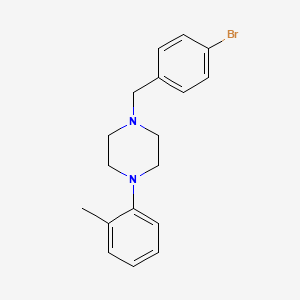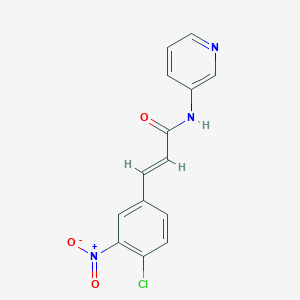![molecular formula C14H21NO3 B5729900 4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
4-[2-(2-ethoxyphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-ethoxyphenoxy)ethyl]morpholine, also known as EMD 57033, is a chemical compound that has been widely used in scientific research applications. It is a selective antagonist of the dopamine D1-like receptors, which are involved in the regulation of various physiological processes such as motor activity, reward, and cognition.
科学研究应用
4-[2-(2-ethoxyphenoxy)ethyl]morpholine has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. In addition, it has been used to study the effects of dopamine D1-like receptor antagonism on drug addiction and schizophrenia.
作用机制
The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves its selective antagonism of the dopamine D1-like receptors. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes such as motor activity, reward, and cognition. By blocking these receptors, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine are primarily related to its selective antagonism of the dopamine D1-like receptors. By blocking these receptors, it can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions. This can lead to changes in behavior, motor activity, and cognition.
实验室实验的优点和局限性
The advantages of using 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in lab experiments include its high selectivity for the dopamine D1-like receptors, its high yield and purity in synthesis, and its well-established mechanism of action. However, its limitations include its potential for off-target effects, its limited solubility in some solvents, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for the use of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in scientific research. These include the development of more selective antagonists for the dopamine D1-like receptors, the investigation of its potential therapeutic applications in drug addiction and schizophrenia, and the exploration of its effects on other physiological processes such as inflammation and immune function.
Conclusion
In conclusion, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. Its well-established mechanism of action, high yield and purity in synthesis, and potential for future research make it a valuable tool for scientific investigation.
合成方法
The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-ethoxyphenoxy)ethanol with morpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product by the addition of an acid catalyst. The yield of the synthesis process is typically high, and the purity of the product can be easily achieved by simple purification techniques.
属性
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMRYODKFVSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)

![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)


![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)